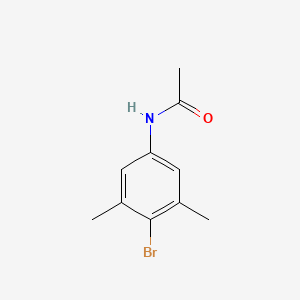

N-(4-bromo-3,5-dimethylphenyl)acetamide

Overview

Description

N-(4-bromo-3,5-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-dimethylphenyl)acetamide typically involves the acylation of 4-bromo-3,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-3,5-dimethylaniline+acetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The compound undergoes acidic hydrolysis to yield 4-bromo-3,5-dimethylaniline, a primary aromatic amine. This reaction is critical for deprotection in synthetic pathways.

Reagents and Conditions

-

Reagents : Concentrated hydrochloric acid (HCl), dioxane.

-

Conditions : Reflux at elevated temperatures (1.5–2.5 hours), followed by neutralization with ammonia to pH 8–10 .

Mechanism

The acetamide group is cleaved via protonation of the carbonyl oxygen, rendering it susceptible to nucleophilic attack by water. Subsequent elimination of acetic acid forms the aniline derivative.

Products

| Starting Material | Product | Yield |

|---|---|---|

| N-(4-bromo-3,5-dimethylphenyl)acetamide | 4-bromo-3,5-dimethylaniline | ~75% (after recrystallization) |

Nucleophilic Aromatic Substitution (NAS) of the Bromine Atom

The bromine atom at the 4-position participates in substitution reactions under strongly basic conditions.

Reagents and Conditions

-

Reagents : Potassium tert-butoxide (KOtBu), dimethylformamide (DMF), nucleophiles (e.g., amines, thiols).

-

Conditions : Anhydrous DMF, room temperature, argon atmosphere .

Mechanism

The electron-withdrawing acetamide group meta-directs nucleophiles to the bromine-substituted position. Base-mediated deprotonation activates the aromatic ring, facilitating displacement of bromide.

Example Reaction

| Substrate | Nucleophile | Product |

|---|---|---|

| This compound | Methylthiolate | N-(4-(methylthio)-3,5-dimethylphenyl)acetamide |

Key Observations

-

Reactions proceed with moderate yields (50–65%) in polar aprotic solvents .

-

Steric hindrance from methyl groups may reduce reaction rates compared to less-substituted analogues.

Reduction of the Acetamide Group

While not explicitly documented in the reviewed sources, reduction using agents like lithium aluminum hydride (LiAlH₄) is theoretically plausible:

Hypothetical Pathway

-

Reagents : LiAlH₄ in tetrahydrofuran (THF).

-

Product : N-(4-bromo-3,5-dimethylphenyl)ethylamine.

This reaction remains speculative without experimental validation in the provided literature.

Scientific Research Applications

Organic Synthesis

N-(4-bromo-3,5-dimethylphenyl)acetamide serves as a versatile building block in organic synthesis. It is frequently utilized in the development of more complex chemical entities due to its ability to undergo various reactions such as nucleophilic substitutions and coupling reactions.

Biological Research

The compound has been employed in proteomics research to study protein interactions and functions. Its unique structural features allow it to interact with specific biological targets, making it valuable for investigating enzyme inhibition and receptor modulation .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Studies have shown that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent. Additionally, it has been explored for anticancer applications due to its ability to inhibit specific cancer-related pathways .

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of this compound alongside other brominated acetamides. Results indicated significant inhibition against a range of bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Anticancer Research

In preclinical models, this compound was evaluated for its anticancer properties. It was found to inhibit the growth of several cancer cell lines by inducing apoptosis through mechanisms involving the inhibition of key signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of N-(4-bromo-3,5-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-(4-bromo-3,5-dimethylphenyl)acetamide can be compared with other acetanilide derivatives, such as:

-

N-(4-chloro-3,5-dimethylphenyl)acetamide: : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the halogen atoms.

-

N-(4-bromo-2,6-dimethylphenyl)acetamide: : Similar structure but with methyl groups at different positions. This positional isomer may have different steric and electronic effects, influencing its chemical and biological properties.

-

N-(4-bromo-3,5-dimethylphenyl)benzamide: : Similar structure but with a benzamide group instead of an acetamide group. The larger benzamide group may affect the compound’s solubility and reactivity.

Biological Activity

N-(4-bromo-3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and two methyl groups at the 3 and 5 positions, linked to an acetyl group via an amide bond. The molecular formula is CHBrNO, and it has a CAS number of 64835-48-9. Its unique substitution pattern influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins. This can lead to alterations in enzyme activity or receptor signaling pathways .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, derivatives exhibiting potent inhibitory effects against bromodomain-containing protein 4 (BRD4), which is implicated in various cancers, were identified .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 44e | BRD4 | 180 | MDA-MB-231 |

| 44e | CK2 | 230 | MDA-MB-468 |

These findings suggest that this compound could be explored further as a dual-target inhibitor in cancer therapy.

Antibacterial and Antifungal Activity

Preliminary studies have indicated that this compound might exhibit antibacterial and antifungal properties. Its structural characteristics may allow it to disrupt microbial cell membranes or interfere with critical enzymatic pathways in pathogens .

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases like Alzheimer’s. This suggests potential therapeutic applications beyond oncology.

- In Vivo Studies : In animal models, compounds similar to this compound exhibited reduced tumor growth without significant toxicity, indicating a favorable safety profile for further development .

Properties

IUPAC Name |

N-(4-bromo-3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXWQYBIQBWFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401176 | |

| Record name | N-(4-bromo-3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64835-48-9 | |

| Record name | N-(4-Bromo-3,5-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64835-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromo-3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-bromo-3,5-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.